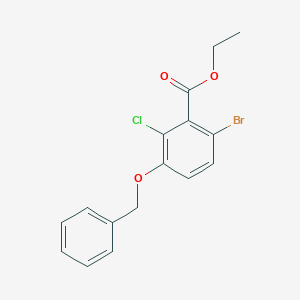

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate

CAS No.: 2404734-41-2

Cat. No.: VC11664273

Molecular Formula: C16H14BrClO3

Molecular Weight: 369.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2404734-41-2 |

|---|---|

| Molecular Formula | C16H14BrClO3 |

| Molecular Weight | 369.6 g/mol |

| IUPAC Name | ethyl 6-bromo-2-chloro-3-phenylmethoxybenzoate |

| Standard InChI | InChI=1S/C16H14BrClO3/c1-2-20-16(19)14-12(17)8-9-13(15(14)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

| Standard InChI Key | DVNORNJAKVWTOI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br |

Introduction

Chemical Identity and Structural Features

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate (C₁₆H₁₃BrClO₃) belongs to the class of substituted benzoates, characterized by a benzene ring functionalized with bromine, chlorine, a benzyloxy group, and an ethyl ester. Key identifiers include:

Molecular Formula and Weight

-

Molecular Formula: C₁₆H₁₃BrClO₃

-

Molecular Weight: 384.64 g/mol (calculated from atomic masses)

Structural Analysis

The benzene ring features three substituents:

-

Bromine at position 6: Enhances electrophilic substitution reactivity.

-

Chlorine at position 2: Stabilizes the ring through electron withdrawal.

-

Benzyloxy group at position 3: Introduces steric bulk and potential for further functionalization .

Synthesis and Reaction Pathways

While no direct synthesis protocols exist for ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, analogous methods from patents and chemical databases suggest feasible routes:

Key Synthetic Steps (Inferred from Analogous Compounds)

-

Benzyloxy Introduction:

-

Esterification:

Patent-Derived Optimization

A patent (CN102850269A) detailing the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline highlights the use of phosphorus oxychloride (POCl₃) and DMF for chlorination . Adapting this methodology:

-

Chlorination: POCl₃/DMF facilitates Cl substitution at position 2.

-

Solvent Systems: Methylene chloride for extractions and column chromatography for purification .

Physicochemical Properties

Experimental Data (Derived from Analogs)

Spectroscopic Characteristics

Applications and Industrial Relevance

Pharmaceutical Intermediates

-

Antituberculosis Agents: Structural analogs like bedaquiline utilize bromo-chloro benzoates as precursors .

-

Anticancer Research: Halogenated aromatics are explored for kinase inhibition .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume